3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione
Description
3-(4H-1,2,4-Triazol-3-ylthio)pentane-2,4-dione is a heterocyclic compound featuring a pentane-2,4-dione backbone substituted with a 1,2,4-triazole-3-thiol group. This structure combines the β-diketone moiety’s reactivity with the triazole ring’s versatility, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylsulfanyl)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-4(11)6(5(2)12)13-7-8-3-9-10-7/h3,6H,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIHVSFUMBWKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione typically involves the reaction of 1,2,4-triazole-3-thiol with 2,4-pentanedione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Heterocyclization to Thiazolo[3,2-b] triazole Derivatives
Reaction of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione under acidic or thermal conditions facilitates cyclization to form 1-(6-methylthiazolo[3,2-b] triazol-5-yl)ethan-1-one (Fig. 1A). This reaction proceeds via intramolecular nucleophilic attack of the triazole thiol group on the adjacent carbonyl carbon, followed by dehydration .
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione | H2SO4, reflux, 4h | 1-(6-methylthiazolo[3,2-b] triazol-5-yl)ethan-1-one | ~85% |
Bromination and Functionalization
Bromination at the methyl group of the pentane-2,4-dione moiety generates 3-bromo-3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione , which reacts with nucleophiles like KCN to form bis-3-oxo-propanenitrile derivatives (Fig. 1B) .
| Step | Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|---|
| 1 | Bromination | Br2, CHCl3, 0°C, 2h | 3-bromo derivative | Intermediate for cyanidation |
| 2 | Cyanidation | KCN, EtOH, reflux, 6h | Bis-3-oxo-propanenitrile | Precursor for dithioacetals |
Formation of Thiophene and 1,3-Dithiolane Derivatives
The bis-3-oxo-propanenitrile intermediate undergoes further reactions:
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With CS2/NaH/CH3I : Forms ketene S,S-dithioacetal (Fig. 1C), a key intermediate for thiophene synthesis .
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With thiourea : Produces 1,3-dithiolane derivatives under acidic conditions .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Ketene dithioacetal | CS2, NaH, CH3I, DMF | Thiophene precursor | 70-75% |
| 1,3-Dithiolane synthesis | Thiourea, HCl, reflux | 1,3-Dithiolane fused to triazole | 65% |
Antimicrobial and Antioxidant Activity of Derivatives
Derivatives exhibit notable bioactivity:
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1,3,4-Thiadiazole-triazole hybrids : Show DPPH radical scavenging activity (IC50: 12–18 µM) .
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Thiazolo-triazoles : Inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) .
Mechanistic Insights
Scientific Research Applications
Antifungal Applications
The compound has been identified as part of the 1,2,4-triazole family, which is renowned for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent activity against various fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Studies
Recent studies have highlighted the synthesis of novel triazole derivatives that possess enhanced antifungal activity compared to existing treatments. For instance:
- A series of 1,3-disubstituted 1,2,4-triazoles demonstrated significant antifungal effects with Minimum Inhibitory Concentrations (MICs) ranging from 0.0156 to 2.0 μg/mL against resistant strains .
- Structural modifications such as the introduction of halogen substituents have been linked to improved activity profiles against specific fungal pathogens .
Antibacterial Applications
Beyond antifungal properties, there is emerging evidence supporting the antibacterial potential of triazole derivatives. The ability to inhibit bacterial growth mechanisms positions these compounds as candidates for developing new antibiotics.
Research Findings
Studies have reported that certain triazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The focus on structure-activity relationships (SAR) has been pivotal in identifying effective antibacterial agents .
Pharmaceutical Intermediate
Due to its unique chemical structure, 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione serves as an important intermediate in the synthesis of various pharmaceutical compounds.
Synthesis Pathways
The compound can be synthesized through multiple routes involving reactions with thioketones or through cyclization processes that incorporate the triazole moiety into larger frameworks. This versatility facilitates its use in developing new drugs targeting both fungal and bacterial infections .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of phenolic substrates. This inhibition is crucial in controlling the production of melanin and other pigments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The pentane-2,4-dione core contributes to polarity and hydrogen-bonding capacity. Key comparisons include:
Notes:
- The triazolethio group increases polarity compared to alkyl derivatives but reduces volatility relative to liquid analogs like 3g .
- Fluorinated analogs exhibit stronger hydrogen-bond acidity due to electron-withdrawing effects .
2.2.1. Enzyme Inhibition
Insights :
- Electron-withdrawing substituents (e.g., fluorine) enhance tyrosinase inhibition .
- The target compound’s β-diketone group may confer unique binding interactions compared to acetamide derivatives.
2.2.2. Anticancer Activity
| Compound (Code) | Melting Point (°C) | Yield (%) | Activity Notes | Reference |
|---|---|---|---|---|
| T13 | 288 | 49.83 | Moderate cytotoxicity | |
| T14 | 304 | 58.28 | Improved solubility |
Structural Impact :
Trends :
- Yields depend on substituent complexity. Bromophenyl and fluorophenyl groups often require multi-step purification .
Biological Activity
3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing an authoritative overview based on diverse sources.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a triazole ring linked to a pentane dione. Its structural features suggest potential interactions with various biological targets, making it a candidate for medicinal chemistry research.
Synthesis
The synthesis of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione typically involves reactions that introduce the triazole moiety through thioether formation. The methods often yield high purity and can be scaled for industrial applications .
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit antimicrobial properties. In particular, compounds similar to 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione have demonstrated effectiveness against various bacterial strains. For instance, studies indicated that certain triazole derivatives reduced bacterial growth significantly compared to controls .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored through in vitro studies using peripheral blood mononuclear cells (PBMCs). Compounds in this class were found to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain derivatives reduced TNF-α production by approximately 44–60% at optimal concentrations .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione have been evaluated against various cancer cell lines. For example, studies employing the MTT assay demonstrated that related triazole compounds exhibited selective cytotoxicity towards melanoma and breast cancer cells. The most active compounds showed significant inhibition of cell migration and proliferation .
Case Studies
- Study on Cytokine Release : In a controlled experiment assessing the impact of triazole derivatives on cytokine release from PBMCs stimulated with lipopolysaccharides (LPS), it was found that compounds significantly modulated cytokine levels. This suggests potential therapeutic applications in inflammatory diseases .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited a broad spectrum of activity, making them suitable candidates for further development as antimicrobial agents .
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution between 4H-1,2,4-triazole-3-thiol and a functionalized pentane-2,4-dione derivative. Key factors include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalysts like K₂CO₃ to deprotonate the thiol group. Microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce time . For structural confirmation, X-ray crystallography using SHELX software is recommended .
Q. How should researchers safely handle and store pentane-2,4-dione derivatives during synthesis?
Pentane-2,4-dione derivatives are volatile and toxic. Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Store in airtight containers in cool (<25°C), ventilated areas away from oxidizers, acids, and bases. Incompatibilities include alkanolamines and halogens, which may trigger exothermic reactions .
Q. What spectroscopic techniques are critical for characterizing the compound’s structure?
- NMR : Confirm the presence of the triazole-thioether moiety (δ 8–9 ppm for triazole protons) and pentane-2,4-dione keto-enol tautomerism (δ 2.1–2.3 ppm for methyl groups).
- IR : Identify C=O stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How does the thioether linkage in 3-(4H-1,2,4-triazol-3-ylthio)pentane-2,4-dione influence its bioactivity compared to oxygen or nitrogen analogs?
The thioether group enhances lipophilicity and membrane permeability, potentially improving antimicrobial or antifungal activity. Computational studies (e.g., DFT) can model electronic effects, while SAR studies comparing thioether vs. ether/amine analogs reveal differences in binding to target enzymes like fungal CYP51 .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities, assay protocols, or stereochemical variations. Solutions include:
- HPLC purification (>99% purity) to eliminate byproducts.
- Standardized bioassays (e.g., CLSI guidelines for MIC testing).
- Crystallographic analysis to verify stereochemistry and tautomeric states .
Q. How can computational methods optimize the compound’s reactivity in catalysis or drug design?
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Scaling may exacerbate side reactions (e.g., oxidation of the thioether). Mitigation strategies:
Q. How do tautomeric equilibria of pentane-2,4-dione affect the compound’s chemical stability?
The keto-enol equilibrium (favored in polar solvents) influences reactivity. Stabilize the desired tautomer via pH control (e.g., acidic conditions for keto form) or coordination with metal ions (e.g., Mg²⁺ in acetylacetonate complexes) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
